1,2-Oxazol-3-yl methanesulfonate
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2-oxazol-3-yl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO4S/c1-10(6,7)9-4-2-3-8-5-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUJLAUIGCFLNMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1=NOC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1,2 Oxazol 3 Yl Methanesulfonate
Direct Sulfonylation of 1,2-Oxazol-3-yl Alcohols
A primary and straightforward route to 1,2-oxazol-3-yl methanesulfonate (B1217627) involves the direct sulfonylation of a corresponding 1,2-oxazol-3-yl alcohol, also known as 3-hydroxyisoxazole. This transformation is a type of esterification where the hydroxyl group of the alcohol attacks the electrophilic sulfur atom of a methanesulfonyl derivative.
Esterification Protocols and Reagent Systems
The most common method for this esterification is the reaction of the 3-hydroxyisoxazole with methanesulfonyl chloride (MsCl) in the presence of a base. rsc.org The base is crucial for deprotonating the hydroxyl group, thereby increasing its nucleophilicity, and for neutralizing the hydrochloric acid byproduct. Triethylamine (B128534) (Et3N) is a frequently used base for this purpose. rsc.org The reaction is typically carried out in an aprotic solvent, such as toluene (B28343), at low temperatures to control the reaction rate and minimize side reactions. rsc.org
Alternative reagent systems can also be employed. For instance, methanesulfonic anhydride (B1165640) could be used in place of methanesulfonyl chloride, which would produce methanesulfonic acid as a byproduct instead of HCl. The choice of reagent and base can influence the reaction's efficiency and the purity of the final product.
Optimization of Reaction Conditions for Yield and Purity
Optimizing reaction conditions is critical for maximizing the yield and purity of 1,2-oxazol-3-yl methanesulfonate. Key parameters to consider include temperature, the stoichiometry of reagents, and the choice of solvent.
For the mesylation of 3-benzyloxy-5-(hydroxymethyl)isoxazole, a related substrate, the reaction is conducted at a significantly low temperature of -25 °C. rsc.org This low temperature helps to control the exothermic nature of the reaction and prevents potential degradation of the starting material or product. The slow, dropwise addition of methanesulfonyl chloride to the solution of the alcohol and triethylamine is also a standard practice to maintain temperature control and prevent localized high concentrations of the reactive electrophile. rsc.org
The stoichiometry of the reagents is another important factor. A slight excess of both methanesulfonyl chloride (1.2 equivalents) and triethylamine (1.3 equivalents) is often used to ensure complete conversion of the starting alcohol. rsc.org The choice of solvent is also critical; toluene is a suitable solvent for this reaction due to its inertness and ability to dissolve the reactants. rsc.org After the reaction is complete, a careful work-up procedure, often involving an aqueous wash to remove the triethylammonium (B8662869) chloride salt and any excess reagents, is necessary to isolate the pure product.
Table 1: Representative Conditions for the Sulfonylation of a 3-Hydroxyisoxazole Derivative
| Reactant | Reagent | Base | Solvent | Temperature | Product |
| 3-Benzyloxy-5-(hydroxymethyl)isoxazole | Methanesulfonyl chloride | Triethylamine | Toluene | -25 °C | 3-Benzyloxy-5-(mesyloxymethyl)isoxazole |
This table is based on a procedure for a related compound and illustrates a typical set of conditions for the mesylation of a hydroxyl group on an isoxazole (B147169) ring. rsc.org
Convergent Synthetic Strategies for the 1,2-Oxazol-3-yl Moiety
Convergent strategies for constructing the 1,2-oxazole ring offer an alternative to the functionalization of a pre-existing isoxazole. These methods build the heterocyclic core from simpler, acyclic precursors, often with the hydroxyl group or a precursor to it already in place at the 3-position.
Cycloaddition Reactions Leading to 1,2-Oxazole Ring Formation
The [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene is a powerful and widely used method for synthesizing isoxazoles and isoxazolines. mdpi.combeilstein-journals.orgmdpi.comnih.govtandfonline.com This reaction forms the five-membered ring in a single step with high regioselectivity in many cases.
Nitrile oxides are typically generated in situ from aldoximes using oxidizing agents or from hydroximoyl chlorides via dehydrohalogenation. beilstein-journals.orgnih.gov The choice of the alkyne or alkene partner determines the substitution pattern of the resulting isoxazole. To obtain a 3-hydroxyisoxazole derivative, a suitable alkyne precursor that can be converted to a hydroxyl group would be required.
For instance, the reaction of in situ generated nitrile oxides with terminal alkynes can be catalyzed by copper(I) to afford 3,5-disubstituted isoxazoles with high regioselectivity. nih.gov The cycloaddition of nitrile oxides with 1,3-diketones, β-ketoesters, or β-ketoamides is another effective route to 3,4,5-trisubstituted isoxazoles. beilstein-journals.orgnih.gov
Intramolecular nitrile oxide cycloaddition (INOC) is a particularly elegant strategy for constructing fused isoxazole ring systems. mdpi.comnih.gov In this approach, the nitrile oxide and the dipolarophile (alkyne or alkene) are part of the same molecule, leading to a cyclization that forms the isoxazole ring fused to another ring system.
Ring-Closing Metathesis Approaches for Oxazole (B20620) Scaffolds
Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of a wide variety of cyclic compounds, including macrocycles containing oxazole units. nih.govnih.gov While less common for the direct synthesis of simple 1,2-oxazoles, RCM is particularly useful for constructing complex molecules where the oxazole is part of a larger ring system.
This strategy typically involves the synthesis of a precursor containing two terminal alkenes. Treatment with a ruthenium-based catalyst, such as a Grubbs catalyst, initiates the metathesis cascade, leading to the formation of a new double bond and the closure of the ring. This methodology has been successfully applied to the synthesis of macrocyclic hexaoxazoles. nih.govnih.gov Although not a direct route to this compound itself, the principles of RCM could be adapted to construct complex scaffolds which could then be further functionalized.
Chemo- and Regioselective Synthesis of this compound
Achieving high chemo- and regioselectivity is paramount in the synthesis of complex molecules like this compound, especially when other functional groups are present.
Chemoselectivity refers to the selective reaction of one functional group in the presence of others. In the context of synthesizing this compound, if the starting 3-hydroxyisoxazole contains other nucleophilic groups, such as other alcohols or amines, the mesylation conditions must be chosen carefully to ensure that only the desired hydroxyl group at the 3-position reacts. This can often be achieved by exploiting the different reactivities of the functional groups or by using protecting groups.
Regioselectivity is crucial when forming the isoxazole ring itself or when functionalizing it. In cycloaddition reactions, the orientation of the dipole and dipolarophile determines the substitution pattern of the resulting isoxazole. The use of catalysts, such as copper(I) in nitrile oxide-alkyne cycloadditions, can significantly enhance regioselectivity. nih.gov
When functionalizing a pre-existing isoxazole ring, the inherent reactivity of the different positions on the ring (C-4 and C-5) can direct incoming electrophiles or nucleophiles. For instance, the C-5 position of some isoxazoles can be selectively arylated using palladium catalysis. researchgate.net The synthesis of 3-hydroxyisoxazoles from β-keto esters and hydroxylamine (B1172632) can lead to the formation of isomeric 5-isoxazolones, and careful control of pH and temperature is necessary to favor the desired 3-hydroxy product. researchgate.net Furthermore, the alkylation of 3-hydroxyisoxazoles can occur at either the oxygen (O-alkylation) or the nitrogen (N-alkylation), and the reaction conditions can be tuned to favor one over the other. researchgate.netsioc-journal.cn For the synthesis of this compound, selective O-sulfonylation is the desired outcome.
Mechanistic Investigations and Reactivity Profiles of 1,2 Oxazol 3 Yl Methanesulfonate
Nucleophilic Displacement Pathways Involving the Methanesulfonate (B1217627) Group
The methanesulfonate group (mesylate) is an excellent leaving group, making the carbon to which it is attached susceptible to nucleophilic attack. This reactivity is a cornerstone of the synthetic utility of 1,2-Oxazol-3-yl methanesulfonate.
Stereochemical Course of SN2 Reactions
Nucleophilic substitution reactions at the methylene (B1212753) carbon bearing the methanesulfonate group are expected to proceed via an SN2 mechanism. A hallmark of the SN2 reaction is the inversion of stereochemistry at the reaction center. youtube.comyoutube.comyoutube.com This occurs because the nucleophile attacks the carbon atom from the side opposite to the leaving group, in a "backside attack." youtube.comyoutube.comyoutube.com This concerted process, where the bond to the nucleophile forms as the bond to the leaving group breaks, leads to a predictable and controlled stereochemical outcome. youtube.comyoutube.com For this compound, if the methylene carbon were chiral, the SN2 reaction would result in a product with the opposite configuration. The rate of this bimolecular reaction depends on the concentration of both the substrate and the nucleophile. youtube.com
The efficiency of the SN2 reaction is sensitive to steric hindrance. youtube.com The relatively unhindered nature of the methylene group in this compound generally favors this pathway.
Competitive Elimination Processes
In addition to substitution, elimination reactions can also occur, where a base removes a proton from a carbon adjacent to the leaving group, leading to the formation of a double bond. researchgate.net These reactions, often E2, compete with SN2 pathways. youtube.comyoutube.com The outcome of the reaction (substitution vs. elimination) is influenced by several factors, including the nature of the nucleophile/base, the solvent, and the reaction temperature.
Strong, sterically hindered bases tend to favor elimination, while strong, unhindered nucleophiles favor substitution. Polar aprotic solvents can favor SN2 reactions. acs.org In the case of this compound, the presence of acidic protons on the oxazole (B20620) ring could potentially lead to complex reaction pathways under strongly basic conditions.
Electrophilic Reactivity of the Oxazole Ring in the Presence of the Sulfonate
The oxazole ring is an electron-deficient heterocycle. pharmaguideline.com The presence of the strongly electron-withdrawing methanesulfonate group further deactivates the ring towards electrophilic attack. numberanalytics.com Electrophilic aromatic substitution on an oxazole ring typically occurs at the C5 position, but requires the presence of electron-donating groups to proceed efficiently. wikipedia.org Given the deactivating nature of the sulfonate group, electrophilic substitution on the oxazole ring of this compound is expected to be difficult. pharmaguideline.com
Conversely, the electron-withdrawing nature of the sulfonate group could enhance the electrophilicity of the oxazole ring at specific positions, making it more susceptible to nucleophilic attack, potentially leading to ring-opening or other transformations. numberanalytics.com Nucleophilic attack on the oxazole ring itself, especially at the C2 position, can lead to ring cleavage rather than simple substitution. pharmaguideline.com
Rearrangement Reactions and Tautomeric Considerations
Rearrangement reactions involving 1,2-oxazole derivatives are known, often prompted by base or acid catalysis. For instance, base-catalyzed rearrangements of related benzisoxazole systems have been reported. nih.govbeilstein-journals.org While specific rearrangement pathways for this compound are not extensively documented in the provided search results, the inherent reactivity of the oxazole ring and the presence of the sulfonate group suggest that rearrangements are plausible under certain conditions.
Tautomerism, the interconversion of constitutional isomers, is a relevant consideration for heterocyclic systems. nih.govbeilstein-journals.orgresearchgate.net For 1,2-oxazoles, while less common than in other azoles like pyrazoles, the possibility of ring-chain tautomerism or other equilibria cannot be entirely dismissed, especially in the presence of reactive functional groups that can participate in intramolecular processes.
Heterogeneous and Homogeneous Catalysis involving this compound
The search results provide examples of catalysis where related functional groups or ring systems are involved. For instance, palladium-catalyzed cross-coupling reactions, such as the Stille coupling, have been successfully performed using aryl mesylates as substrates. nih.govmit.edu This suggests that this compound could potentially serve as a substrate in similar transition metal-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds at the methylene position.
Furthermore, oxazoline-containing ligands are widely used in asymmetric catalysis. acs.org While this compound itself is not a ligand, its synthesis could be a step towards creating more complex molecules that could act as ligands or catalysts. The oxazole ring itself can participate in cycloaddition reactions, which can be facilitated by catalysts. wikipedia.org
Below is a data table summarizing the potential reactivity of this compound based on the discussed principles.
| Reaction Type | Key Features | Potential Products | Influencing Factors |
| SN2 Substitution | Backside attack, inversion of stereochemistry. youtube.comyoutube.com | Substituted oxazole derivatives. | Nucleophile strength, solvent, temperature. |
| E2 Elimination | Concerted removal of a proton and the leaving group. | Alkenyl oxazole. | Base strength and steric hindrance. researchgate.net |
| Electrophilic Attack | Ring is deactivated by the sulfonate group. | Generally unfavorable. | Presence of activating groups. pharmaguideline.comnumberanalytics.comwikipedia.org |
| Radical Reactions | Formation of radical intermediates. | Various products depending on the specific radical pathway. | Radical initiator, reaction conditions. lumenlearning.com |
| Catalytic Cross-Coupling | Transition metal-catalyzed bond formation. | Arylated or vinylated oxazole derivatives. | Catalyst system, reaction partners. nih.govmit.edu |
Applications of 1,2 Oxazol 3 Yl Methanesulfonate in Target Oriented Synthesis
Construction of Complex Oxazole (B20620) Derivatives
The isoxazole (B147169) ring is a versatile heterocycle found in numerous natural products and pharmaceutically active compounds. nih.govmdpi.com 1,2-Oxazol-3-yl methanesulfonate (B1217627) serves as a potent electrophile, enabling the introduction of the isoxazole-3-yl moiety into various molecular scaffolds. This facilitates the synthesis of a wide array of substituted and fused oxazole derivatives.
The primary application of 1,2-oxazol-3-yl methanesulfonate in this context is its use in nucleophilic substitution reactions. The mesylate group can be readily displaced by a wide range of nucleophiles, allowing for the direct attachment of the isoxazole ring to other molecular fragments. This strategy is particularly useful for creating libraries of compounds for drug discovery and material science.
While direct studies on this compound are limited, the reactivity of analogous 3-haloisoxazoles provides strong evidence for this application. For instance, 3-bromoisoxazolines react with amines in the presence of a base to yield 3-aminoisoxazolines, which can then be oxidized to 3-aminoisoxazoles. researchgate.net This suggests that this compound would react similarly with various nucleophiles such as amines, alcohols, thiols, and carbanions to furnish a diverse set of 3-substituted isoxazoles.
| Nucleophile | Product Type | Potential Application |
| Amines (R-NH2) | 3-Aminoisoxazoles | Pharmaceutical scaffolds |
| Alcohols (R-OH) | 3-Alkoxyisoxazoles | Agrochemicals, Liquid crystals |
| Thiols (R-SH) | 3-Thioisoxazoles | Biologically active compounds |
| Organometallics (R-M) | 3-Alkyl/Aryl-isoxazoles | Building blocks for complex molecules |
Table 1: Potential Substitution Reactions with this compound
The regioselective nature of these substitutions allows for precise control over the final molecular structure, a critical aspect of target-oriented synthesis. organic-chemistry.org
Fused heterocyclic systems containing the isoxazole moiety are of significant interest due to their unique biological activities. mdpi.com this compound can be a key precursor in annulation strategies, where the isoxazole ring is fused to another ring system. This can be achieved through intramolecular cyclization reactions where the methanesulfonate acts as an internal electrophile.
A plausible strategy involves a multi-step sequence where a nucleophilic side chain is first attached to the isoxazole ring, followed by an intramolecular cyclization that displaces the mesylate group. This approach allows for the construction of a variety of fused systems, such as isoxazolo[4,5-b]pyridines and other related heterocycles, which are challenging to synthesize through other methods. The stereospecific total synthesis of steroids has been achieved via isoxazole annelation, highlighting the power of this strategy in building complex polycyclic frameworks. acs.org
Utilization in Cascade Reactions and Multicomponent Processes
Cascade reactions, where multiple chemical transformations occur in a single synthetic operation, offer significant advantages in terms of efficiency and atom economy. rsc.org this compound, with its reactive leaving group, is a prime candidate for initiating or participating in such reaction cascades.
A hypothetical cascade could involve an initial nucleophilic substitution on the methanesulfonate, followed by a rearrangement or a subsequent intramolecular reaction. For instance, a novel isoxazole to benzisoxazole rearrangement has been shown to promote cascade reactions leading to complex, stereodefined polycyclic products. acs.orgacs.orgnih.gov This highlights the potential for the isoxazole ring to undergo interesting transformations under specific reaction conditions.
Multicomponent reactions (MCRs) are another area where the reactivity of this compound could be harnessed. An MCR could be designed where the methanesulfonate is trapped in situ by a nucleophile generated from the other reaction components, leading to the rapid assembly of complex molecules.
Precursor for Advanced Organic Materials
The isoxazole ring is a valuable component in the design of advanced organic materials, including liquid crystals, semiconductors, and polymers. researchgate.netresearchgate.net The ability to introduce the isoxazole moiety into different molecular frameworks using this compound makes it a useful precursor for these materials.
For example, the synthesis of 3,5-diarylisoxazoles has been shown to lead to materials with soft crystal phases. researchgate.net By using this compound in cross-coupling reactions, it is possible to synthesize a variety of substituted isoxazoles with tailored electronic and photophysical properties suitable for applications in organic electronics. The isoxazole ring's stability and its capacity to participate in π-conjugation are key features that are exploited in this context. difference.wiki
| Material Type | Synthetic Strategy | Key Property |
| Liquid Crystals | Incorporation of long alkyl or aryl chains | Anisotropic properties |
| Organic Semiconductors | Synthesis of extended π-conjugated systems | Charge transport capabilities |
| Polymers | Polymerization of isoxazole-containing monomers | Thermal and chemical stability |
Table 3: Isoxazoles in Advanced Organic Materials
Spectroscopic and Analytical Characterization Techniques for 1,2 Oxazol 3 Yl Methanesulfonate
High-Resolution Nuclear Magnetic Resonance Spectroscopy for Structural Assignment
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural assignment of 1,2-Oxazol-3-yl methanesulfonate (B1217627). Both ¹H and ¹³C NMR spectra would provide crucial information regarding the chemical environment of each atom within the molecule.
The ¹H NMR spectrum is expected to exhibit distinct signals for the protons of the 1,2-oxazole ring and the methyl group of the methanesulfonate moiety. The protons on the oxazole (B20620) ring, H-4 and H-5, would appear as distinct doublets due to their coupling. The chemical shift of the methylene (B1212753) protons (CH₂) attached to the oxygen of the sulfonate group is anticipated to be significantly downfield due to the strong electron-withdrawing nature of the methanesulfonate group. The methyl protons of the methanesulfonate group would likely appear as a singlet in the upfield region.
The ¹³C NMR spectrum would complement the proton data, showing characteristic signals for the three carbon atoms of the oxazole ring, the methylene carbon, and the methyl carbon of the sulfonate group. The chemical shifts of the oxazole carbons are influenced by the heteroatoms in the ring. The methylene carbon directly attached to the sulfonate oxygen would be observed at a downfield chemical shift.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1,2-Oxazol-3-yl Methanesulfonate
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C3-CH₂ | 5.0 - 5.5 | 65 - 75 |
| H4 | 6.5 - 7.0 (d) | - |
| C4 | - | 100 - 110 |
| H5 | 8.5 - 9.0 (d) | - |
| C5 | - | 150 - 160 |
| SO₂CH₃ | 3.0 - 3.5 (s) | 35 - 45 |
| C3 | - | 160 - 170 |
Note: Predicted chemical shifts are based on the analysis of related oxazole and methanesulfonate compounds. 'd' denotes a doublet and 's' denotes a singlet.
Mass Spectrometric Analysis for Molecular Formula Determination and Fragmentation Patterns
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound, as well as for gaining insights into its fragmentation pathways under ionization. The nominal mass of this compound (C₄H₅NO₄S) is approximately 163.00 g/mol . High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental formula.
Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. The molecular ion peak ([M]⁺) may be observed, although it could be of low intensity. Key fragmentation pathways would likely involve the cleavage of the C-O bond between the oxazole ring and the methanesulfonate group, and the loss of the SO₂CH₃ group. The fragmentation of the 1,2-oxazole ring itself could also contribute to the observed mass spectrum.
Table 2: Predicted Key Mass Spectrometric Fragments for this compound
| m/z | Proposed Fragment |
| 163 | [M]⁺ |
| 83 | [C₄H₃NO]⁺ (isoxazol-3-yl-methyl cation) |
| 80 | [CH₃SO₂]⁺ |
| 55 | [C₃H₃O]⁺ |
| 43 | [C₂H₃O]⁺ |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is crucial for identifying the key functional groups present in this compound.
The IR spectrum is expected to show strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the methanesulfonate group, typically found in the region of 1350-1400 cm⁻¹ and 1170-1200 cm⁻¹, respectively. google.com The C-O-S stretching vibration would also give rise to a characteristic band. The vibrations of the 1,2-oxazole ring will produce a series of bands, including C=N, C=C, and N-O stretching vibrations. google.com
Raman spectroscopy, being complementary to IR, would also be valuable for identifying these functional groups. The symmetric S=O stretching vibration, in particular, often gives a strong Raman signal.
Table 3: Predicted Vibrational Frequencies for this compound
| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| S=O asymmetric stretch | 1350 - 1400 (strong) | 1350 - 1400 (weak) |
| S=O symmetric stretch | 1170 - 1200 (strong) | 1170 - 1200 (strong) |
| C-O-S stretch | 1000 - 1100 (medium) | 1000 - 1100 (medium) |
| C=N stretch (oxazole) | 1600 - 1650 (medium) | 1600 - 1650 (medium) |
| C=C stretch (oxazole) | 1550 - 1600 (medium) | 1550 - 1600 (strong) |
| N-O stretch (oxazole) | 1400 - 1450 (medium) | 1400 - 1450 (medium) |
| C-H stretch (methyl) | 2900 - 3000 (weak) | 2900 - 3000 (strong) |
X-ray Diffraction Analysis for Solid-State Structure and Conformation
The 1,2-oxazole ring is expected to be planar. The methanesulfonate group would adopt a tetrahedral geometry around the sulfur atom. The torsion angle between the oxazole ring and the C-O-S linkage will be a key conformational parameter. In the solid state, intermolecular interactions, such as hydrogen bonding (if co-crystallized with a suitable solvent) or dipole-dipole interactions, would play a significant role in the crystal packing.
Table 4: Predicted Crystallographic Parameters for this compound
| Parameter | Predicted Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar |
| Key Bond Lengths (Å) | C-O (sulfonate): ~1.45, S=O: ~1.42, S-C: ~1.77 |
| Key Bond Angles (°) | O=S=O: ~120, C-O-S: ~118 |
| Key Torsion Angles (°) | C(oxazole)-C-O-S: Conformation dependent |
The collective data from these spectroscopic and analytical techniques would provide a comprehensive and unambiguous characterization of this compound, confirming its structure and providing valuable information about its chemical properties.
Computational and Theoretical Studies on 1,2 Oxazol 3 Yl Methanesulfonate
Density Functional Theory (DFT) Calculations for Electronic Structure and Stability
Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and stability of heterocyclic compounds, including 1,2-oxazole derivatives. For 1,2-Oxazol-3-yl methanesulfonate (B1217627), DFT calculations, typically employing functionals like B3LYP with a basis set such as 6-311G++(d,p), can provide significant insights into its molecular geometry and electronic properties.
The initial step in these calculations involves the optimization of the molecular geometry to find the lowest energy conformation. This process yields crucial data on bond lengths, bond angles, and dihedral angles. For 1,2-Oxazol-3-yl methanesulfonate, the optimized structure would reveal a planar oxazole (B20620) ring, a common feature in such five-membered heterocyclic systems.
A key aspect of DFT studies is the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity. irjweb.com
Furthermore, DFT calculations can elucidate the distribution of electron density and generate molecular electrostatic potential (MEP) maps. These maps are valuable for identifying regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), which in turn helps in predicting sites susceptible to chemical reactions. For this compound, the MEP would likely show negative potential around the oxygen and nitrogen atoms of the oxazole ring and the oxygen atoms of the sulfonate group, indicating their nucleophilic character. In contrast, the sulfur atom and the carbon atoms of the oxazole ring would exhibit a more positive potential.
Table 1: Illustrative DFT-Calculated Electronic Properties of this compound This table presents hypothetical data for illustrative purposes, based on typical values for similar compounds.
| Parameter | Value |
|---|---|
| HOMO Energy | -7.2 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap (ΔE) | 5.7 eV |
| Dipole Moment | 3.8 D |
| Ionization Potential | 7.2 eV |
| Electron Affinity | 1.5 eV |
| Global Hardness (η) | 2.85 eV |
| Electrophilicity Index (ω) | 2.2 eV |
Quantum Chemical Modeling of Reaction Pathways and Transition States
Quantum chemical modeling is an indispensable tool for elucidating the mechanisms of chemical reactions, including those involving sulfonate esters. For this compound, these computational methods can be used to explore potential reaction pathways, identify transition states, and calculate activation energies. This is particularly relevant for understanding its reactivity, for instance, in nucleophilic substitution reactions where the methanesulfonate group acts as a leaving group.
The hydrolysis of sulfonate esters, for example, can proceed through different mechanisms, such as a concerted SN2-type pathway or a stepwise addition-elimination mechanism. acs.org Quantum chemical calculations can help to distinguish between these possibilities by mapping the potential energy surface of the reaction. This involves locating the transition state structure, which is a first-order saddle point on the potential energy surface, and calculating its energy relative to the reactants.
The activation barrier, which is the energy difference between the transition state and the reactants, is a key determinant of the reaction rate. A lower activation barrier corresponds to a faster reaction. For the reaction of this compound with a nucleophile, computational modeling can predict the activation energy and provide insights into the geometry of the transition state, including the extent of bond formation and bond breaking.
Furthermore, these calculations can assess the influence of solvents on the reaction pathway. By using continuum solvation models or including explicit solvent molecules in the calculation, it is possible to model how the solvent environment affects the energies of the reactants, products, and transition state, thereby providing a more realistic picture of the reaction in solution.
Table 2: Hypothetical Activation Energies for a Nucleophilic Substitution Reaction of this compound This table presents hypothetical data for illustrative purposes.
| Reaction Pathway | Nucleophile | Solvent | Activation Energy (kcal/mol) |
|---|---|---|---|
| SN2 | OH⁻ | Water | 18.5 |
| Stepwise | OH⁻ | Water | 25.2 |
| SN2 | Cl⁻ | Acetonitrile | 22.1 |
| Stepwise | Cl⁻ | Acetonitrile | 29.8 |
Prediction of Spectroscopic Parameters and Conformational Analysis
Computational chemistry plays a crucial role in the prediction and interpretation of spectroscopic data. For this compound, theoretical calculations can provide valuable information on its vibrational (infrared and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra, as well as its conformational preferences.
Vibrational frequencies can be calculated using DFT methods, often with a scaling factor to improve agreement with experimental data. These calculations can aid in the assignment of experimental infrared and Raman spectra by providing a detailed description of the vibrational modes of the molecule. For this compound, characteristic vibrational modes would include the stretching and bending of the oxazole ring, as well as the symmetric and asymmetric stretching of the S=O bonds in the methanesulfonate group.
NMR chemical shifts (¹H and ¹³C) can also be predicted with good accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These theoretical predictions are highly valuable for the structural elucidation of new compounds and for resolving ambiguities in experimental spectra.
Conformational analysis of this compound can be performed by systematically rotating the rotatable bonds, such as the C-O bond connecting the oxazole ring to the sulfonate group, and calculating the relative energies of the resulting conformers. This allows for the identification of the most stable conformer(s) and the determination of the energy barriers for conformational changes. The results of such an analysis are important for understanding the molecule's three-dimensional structure and how it might interact with other molecules.
Table 3: Illustrative Predicted Spectroscopic Data for this compound This table presents hypothetical data for illustrative purposes.
| Spectroscopic Parameter | Predicted Value |
|---|---|
| IR Frequency (S=O asym stretch) | 1350 cm⁻¹ |
| IR Frequency (S=O sym stretch) | 1175 cm⁻¹ |
| IR Frequency (Oxazole ring stretch) | 1620 cm⁻¹ |
| ¹H NMR Chemical Shift (CH₃) | δ 3.1 ppm |
| ¹³C NMR Chemical Shift (CH₃) | δ 40 ppm |
| UV-Vis λmax | 230 nm |
Molecular Dynamics Simulations for Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful computational technique for studying the dynamic behavior of molecules and their interactions with their environment. For this compound, MD simulations can provide insights into its intermolecular interactions in the condensed phase, such as in a crystal or in solution.
In an MD simulation, the motion of each atom in a system is calculated over time by solving Newton's equations of motion. This allows for the exploration of the conformational landscape of the molecule and the study of its interactions with surrounding molecules. For this compound in a solvent, MD simulations can reveal details about the solvation shell, including the preferred orientation of solvent molecules around the solute and the strength of solute-solvent interactions.
MD simulations are also instrumental in understanding the aggregation behavior of molecules. For instance, simulations of multiple this compound molecules can show how they pack in a crystal lattice and what types of intermolecular forces, such as hydrogen bonds, dipole-dipole interactions, and van der Waals forces, are responsible for the stability of the crystal structure.
Furthermore, by analyzing the trajectories from MD simulations, it is possible to calculate various properties, such as radial distribution functions, which describe the probability of finding a particle at a certain distance from another particle, and transport properties like diffusion coefficients. These simulations can also be used to compute the free energy of binding between this compound and a biological target, which is crucial in the context of drug design.
Table 4: Illustrative Intermolecular Interaction Energies for this compound in a Dimer This table presents hypothetical data for illustrative purposes, calculated from MD simulations.
| Interaction Type | Energy (kcal/mol) |
|---|---|
| Electrostatic | -4.5 |
| van der Waals | -3.2 |
| Hydrogen Bonding | -1.8 |
| Total Interaction Energy | -9.5 |
Synthesis and Reactivity of 1,2 Oxazol 3 Yl Methanesulfonate Derivatives and Analogues
Structural Modifications on the Oxazole (B20620) Ring and their Impact on Reactivity
The reactivity of the 1,2-oxazol-3-yl methanesulfonate (B1217627) system is significantly influenced by the nature and position of substituents on the isoxazole (B147169) ring. These substituents can modulate the electron density of the ring and, consequently, the electrophilicity of the C3 carbon atom attached to the methanesulfonate group. The inherent reactivity of the isoxazole ring involves a degree of aromatic character, but also a weak N-O bond that can be susceptible to cleavage under certain conditions. researchgate.netbenthamdirect.com
The introduction of substituents at the C4 and C5 positions can either enhance or diminish the rate of nucleophilic substitution at the C3 position. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) exert their influence through inductive and resonance effects.
Electron-Withdrawing Groups (EWGs): Substituents such as nitro, cyano, or halo groups, particularly at the C4 or C5 position, decrease the electron density of the isoxazole ring. This increases the partial positive charge on the C3 carbon, making it more susceptible to nucleophilic attack. For instance, studies on related heterocyclic systems have shown that the presence of an EWG on the ring can accelerate the rate of nucleophilic substitution. clockss.org A Hammett plot analysis of 4-substituted 3,5-dimethylisoxazoles demonstrated that electron-withdrawing groups on the C4 position enhance the reactivity of the C5 methyl group, suggesting a general trend of electron density modulation across the ring. clockss.org
Electron-Donating Groups (EDGs): Conversely, electron-donating groups like alkyl or alkoxy groups increase the electron density of the ring, which can decrease the electrophilicity of the C3 carbon. This generally leads to a slower rate of nucleophilic substitution. However, the position of the EDG is crucial. An EDG at the C5 position, for example, can enhance the stability of a potential cationic intermediate, which might be relevant in reactions with partial SN1 character.
The synthesis of precursors, specifically 5-substituted-3-hydroxyisoxazoles, is a key step in accessing these structurally diverse analogues. A common method involves the cyclization of β-ketoesters with hydroxylamine (B1172632). researchgate.net This allows for the introduction of various substituents at the C5 position.
| Substituent at C5 | Electronic Effect | Predicted Impact on Reactivity at C3 |
|---|---|---|
| -NO₂ | Strongly Electron-Withdrawing | Significantly Increased |
| -CN | Strongly Electron-Withdrawing | Increased |
| -Cl, -Br | Inductively Withdrawing | Moderately Increased |
| -CH₃ | Electron-Donating | Decreased |
| -OCH₃ | Resonance Donating, Inductively Withdrawing | Context-Dependent, likely decreased overall |
Exploration of Different Sulfonate Esters (e.g., Triflate, Tosylate) and their Comparative Reactivity
The methanesulfonate (mesylate) group is a good leaving group, but its reactivity can be tuned by employing other sulfonate esters such as p-toluenesulfonate (tosylate) or trifluoromethanesulfonate (B1224126) (triflate). masterorganicchemistry.comchemistrysteps.com The leaving group ability is inversely related to the basicity of the departing anion; a more stable anion is a better leaving group. socratic.org
The order of reactivity for these common sulfonate esters is well-established:
Triflate > Tosylate > Mesylate
This trend is a direct consequence of the electronic effects of the substituent on the sulfur atom.
Triflate (CF₃SO₃⁻): The three fluorine atoms are intensely electron-withdrawing, which delocalizes the negative charge on the triflate anion to a very high degree, making it an exceptionally stable and thus excellent leaving group. brainly.com
Tosylate (CH₃C₆H₄SO₃⁻): The p-tolyl group allows for resonance delocalization of the negative charge into the benzene (B151609) ring, providing significant stabilization.
Mesylate (CH₃SO₃⁻): The methyl group is electron-donating relative to hydrogen, which slightly destabilizes the negative charge on the mesylate anion compared to tosylate and triflate.
The conversion of the precursor 3-hydroxyisoxazole to these various sulfonate esters is typically achieved by reaction with the corresponding sulfonyl chloride (mesyl chloride, tosyl chloride) or sulfonic anhydride (B1165640) (triflic anhydride) in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534). masterorganicchemistry.com
| Sulfonate Ester | Abbreviation | Relative Leaving Group Ability | Key Structural Feature |
|---|---|---|---|
| Methanesulfonate | OMs | Good | CH₃- group |
| p-Toluenesulfonate | OTs | Very Good | p-CH₃C₆H₄- group (resonance) |
| Trifluoromethanesulfonate | OTf | Excellent | CF₃- group (strong induction) |
The choice of sulfonate ester provides a valuable tool for controlling the reactivity of the 1,2-oxazol-3-yl system. For reactions requiring mild conditions or with sensitive substrates, a more reactive leaving group like triflate may be necessary. For more robust systems, a mesylate or tosylate may be sufficient and more cost-effective.
Design and Synthesis of Labeled Analogues for Mechanistic Probes
Isotopically labeled compounds are indispensable tools for elucidating reaction mechanisms. researchgate.net The synthesis of labeled 1,2-oxazol-3-yl methanesulfonate analogues can provide insight into bond-forming and bond-breaking steps in their reactions. Common isotopes used in this context include ¹³C, ¹⁵N, and ²H (deuterium).
The design of a labeled analogue depends on the specific mechanistic question being addressed. For example, to probe the fate of the C3 carbon during a nucleophilic substitution reaction, a ¹³C label at this position would be ideal.
A plausible synthetic route to a ¹³C-labeled this compound could start from a labeled precursor. For instance, a synthesis could begin with a ¹³C-labeled β-ketoester.
Proposed Synthesis of [3-¹³C]-1,2-Oxazol-3-yl Methanesulfonate:
Synthesis of [2-¹³C]-ethyl acetoacetate (B1235776): This could be achieved through various established methods for ¹³C incorporation, for example, starting from [¹³C]-acetyl chloride.
Cyclization with Hydroxylamine: The [2-¹³C]-ethyl acetoacetate would then be reacted with hydroxylamine to form [3-¹³C]-3-hydroxy-5-methylisoxazole. Careful control of pH is necessary to ensure the desired regioselectivity. researchgate.net
Mesylation: The resulting ¹³C-labeled 3-hydroxyisoxazole can then be treated with methanesulfonyl chloride in the presence of a base to yield the final product, [3-¹³C]-5-methyl-1,2-oxazol-3-yl methanesulfonate.
| Isotopic Label | Position on Isoxazole Ring | Potential Mechanistic Insight |
|---|---|---|
| ¹³C | C3 | Tracking the electrophilic carbon in substitution reactions. |
| ¹³C | C4 or C5 | Studying ring-opening or rearrangement reactions. nih.gov |
| ¹⁵N | N2 | Investigating the role of the nitrogen atom and the stability of the N-O bond. |
The use of these labeled analogues in kinetic isotope effect studies or in conjunction with spectroscopic methods like NMR and mass spectrometry can provide definitive evidence for proposed reaction pathways. nih.govnih.gov
Emerging Trends and Future Research Directions
Flow Chemistry Approaches for Continuous Synthesis of 1,2-Oxazol-3-yl Methanesulfonate (B1217627)
Flow chemistry, or continuous-flow synthesis, is shifting the paradigm from traditional batch processing to automated, continuous production. This technology offers significant advantages, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for rapid reaction optimization.
For the synthesis of 1,2-oxazol-3-yl methanesulfonate, flow chemistry could be implemented in a multi-step sequence. A hypothetical continuous-flow setup could involve the initial [3+2] cycloaddition to form the 1,2-oxazole ring, followed by an in-line purification, and subsequent reaction with methanesulfonyl chloride to install the mesylate group. The key advantages would be the ability to handle potentially unstable intermediates and hazardous reagents with greater control. Researchers are exploring the use of packed-bed reactors containing immobilized catalysts or reagents, which would streamline the synthesis and purification processes.
Table 1: Comparison of Batch vs. Flow Synthesis for Heterocycles
| Feature | Batch Synthesis | Flow Chemistry |
| Reaction Time | Often longer (hours to days) | Significantly shorter (seconds to minutes) |
| Scalability | Difficult, often requires re-optimization | Easier, by running the system for longer |
| Safety | Higher risk with exothermic reactions or hazardous reagents | Enhanced safety due to small reaction volumes |
| Process Control | Limited control over temperature and mixing | Precise control over reaction parameters |
| Reproducibility | Can vary between batches | High reproducibility and consistency |
Future research will likely focus on developing integrated, multi-step flow systems for the on-demand synthesis of functionalized isoxazoles like this compound, thereby accelerating the discovery of new derivatives.
Applications in Bioconjugation and Chemical Biology (Synthetic Aspects)
The methanesulfonate group is a well-established leaving group, making this compound a potentially valuable tool in bioconjugation and chemical biology. Bioconjugation involves the covalent labeling of biomolecules like proteins or nucleic acids to study their function or for therapeutic purposes.
The synthetic utility of this compound in this context lies in its ability to act as a reactive handle for attaching the isoxazole (B147169) scaffold to a biomolecule. The isoxazole ring itself is a privileged structure in medicinal chemistry and can serve as a core for building more complex molecules. researchgate.netnih.govrsc.org The methanesulfonate group can be displaced by nucleophilic residues on a protein, such as the thiol group of cysteine or the amine group of lysine, under mild conditions. researchgate.net
Future research could explore the development of specific linkers derived from this compound for targeted protein modification. The stability of the isoxazole ring under physiological conditions, combined with the reactivity of the mesylate, makes it an attractive candidate for creating novel probes and therapeutic conjugates. The use of protecting groups like the tert-butoxycarbonyl (Boc) group on other parts of a molecule containing the this compound moiety would allow for selective reactions in complex synthetic sequences. smolecule.comfluorochem.co.uk
Development of Sustainable and Eco-Friendly Synthetic Routes
Green chemistry principles are increasingly influencing the design of synthetic routes to minimize environmental impact. scirp.org For isoxazole synthesis, this involves moving away from hazardous solvents and reagents towards more benign alternatives. nih.govbenthamdirect.com
Recent advancements in the sustainable synthesis of isoxazoles include:
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields compared to conventional heating methods. nih.govbenthamdirect.comresearchgate.net
Use of Greener Solvents: Replacing traditional volatile organic compounds with water, ionic liquids, or solvent-free conditions is a key focus. scirp.orgresearchgate.net For instance, the use of oxone in an aqueous medium provides an environmentally benign method for isoxazole synthesis. rsc.org
Catalyst-Free or Metal-Free Reactions: Developing synthetic pathways that avoid heavy metal catalysts reduces toxicity and simplifies purification. rsc.orgconnectjournals.com
Table 2: Green Chemistry Approaches for Isoxazole Synthesis
| Method | Key Advantage | Reference |
| Microwave Irradiation | Faster reaction rates, higher yields | nih.govbenthamdirect.comresearchgate.net |
| Ultrasonic Irradiation | Reduced energy consumption, improved efficiency | researchgate.net |
| Ionic Liquids | Reusable and non-volatile solvent/catalyst | scirp.orgsemanticscholar.org |
| Water as Solvent | Environmentally benign, low cost | rsc.org |
| Metal-Free Catalysis | Avoids toxic metal waste, simplifies purification | rsc.org |
Future work on this compound will likely incorporate these green methodologies. For example, a one-pot synthesis in an aqueous medium that combines the formation of the isoxazole ring and the subsequent mesylation would represent a significant step towards a more sustainable production process. jsynthchem.com
Machine Learning and AI in Predicting Reactivity and Optimizing Synthesis
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis by enabling the prediction of reaction outcomes and the optimization of reaction conditions. numberanalytics.combeilstein-journals.orgmdpi.com These computational tools can analyze vast datasets from the chemical literature to identify patterns that may not be obvious to human chemists. acs.orgarxiv.org
For a compound like this compound, ML models could be trained to:
Predict Reaction Yields: By inputting various substrates, catalysts, and conditions, an algorithm can predict the yield of a specific transformation, such as a cross-coupling reaction. bohrium.comrjptonline.org
Optimize Reaction Conditions: ML algorithms can efficiently explore a vast parameter space (e.g., temperature, solvent, catalyst loading) to identify the optimal conditions for synthesis, minimizing the number of required experiments. beilstein-journals.orgresearchgate.net
Discover New Reactions: AI can suggest novel, previously unreported reactions by analyzing known chemical transformations and predicting the feasibility of new ones. scispace.com
Expanding the Repertoire of Transition Metal-Catalyzed Transformations
Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. northeastern.eduresearchwithrutgers.com The isoxazole ring is a versatile substrate for a wide range of these transformations. researchgate.netrsc.orgresearchgate.net The presence of the methanesulfonate group at the C-3 position of this compound makes it an excellent electrophilic partner for cross-coupling reactions.
Future research is expected to expand upon the following areas:
Cross-Coupling Reactions: While Suzuki, Stille, and Sonogashira couplings are well-established for functionalizing heterocyclic rings, applying these to the C-3 position of the isoxazole, using the mesylate as a leaving group, is a promising avenue. ingentaconnect.combeilstein-journals.orgresearchgate.netnih.gov This would allow for the direct introduction of aryl, vinyl, and alkynyl groups.
C-H Activation: Direct functionalization of the C-4 and C-5 positions of the isoxazole ring via transition-metal-catalyzed C-H activation is a powerful strategy for derivatization without the need for pre-functionalized substrates. nih.govresearchgate.netmdpi.com Catalyst control can dictate the regioselectivity of these reactions. rsc.org
Ring-Opening Reactions: Isoxazoles can undergo ring-opening reactions in the presence of transition metals like rhodium or cobalt, leading to the formation of other valuable heterocyclic structures such as pyrroles or 1,3-oxazines. researchgate.netnih.gov The electronic properties of the methanesulfonate group could influence the outcome of these transformations.
Table 3: Examples of Transition Metal-Catalyzed Reactions on the Isoxazole Ring
| Reaction Type | Metal Catalyst | Position(s) Functionalized | Potential Application | Reference |
| Suzuki Coupling | Palladium (Pd) | C-3, C-4, C-5 | C-C bond formation (Arylation) | beilstein-journals.orgnih.gov |
| Sonogashira Coupling | Palladium (Pd), Copper (Cu) | C-3, C-4, C-5 | C-C bond formation (Alkynylation) | beilstein-journals.org |
| C-H Alkenylation | Rhodium (Rh), Palladium (Pd) | C-4, C-5 | C-C bond formation (Olefination) | mdpi.comrsc.org |
| Ring Expansion | Rhodium (Rh) | N/A | Synthesis of 1,3-oxazines | nih.gov |
| Dehydrogenative Coupling | Palladium (Pd), Copper (Cu) | C-5 | C-C bond formation with other heterocycles | nih.gov |
The continued development of novel catalysts and reaction conditions will undoubtedly unlock new synthetic pathways for modifying this compound, further solidifying its role as a versatile building block in organic chemistry.
Q & A
What are the recommended synthetic routes for 1,2-Oxazol-3-yl methanesulfonate derivatives?
Level: Basic
Methodological Answer:
The synthesis of this compound derivatives typically involves two key steps: (1) formation of the oxazole core via cycloaddition or condensation reactions, and (2) functionalization with a methanesulfonate group. For example, (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride is synthesized by reacting 5-methylisoxazole-3-carbaldehyde with methanesulfonyl chloride under nucleophilic substitution conditions, followed by fluorination . Similarly, (3-Phenyl-1,2-oxazol-5-yl)methanesulfonyl fluoride is prepared via a multi-step pathway starting with phenylacetylene, involving cyclization with hydroxylamine and subsequent sulfonation . Key considerations include optimizing reaction temperature and solvent polarity to prevent ring-opening side reactions. Purity is confirmed using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) .
How can researchers characterize the structural properties of this compound compounds?
Level: Basic
Methodological Answer:
Structural characterization employs a combination of spectroscopic and crystallographic techniques:
- Spectroscopy:
- NMR : H and C NMR identify substituent patterns and confirm sulfonate group attachment (e.g., sulfonyl fluoride peaks at ~120–130 ppm in F NMR) .
- IR : Stretching frequencies for S=O (~1350 cm) and C=N (~1600 cm) confirm functional groups .
- Crystallography : Single-crystal X-ray diffraction (SCXRD) with software like SHELXL or SIR97 refines bond lengths and angles. For example, SHELXL is widely used for small-molecule refinement, while ORTEP-III generates thermal ellipsoid plots to visualize molecular packing .
How do crystallographic data analysis techniques enhance the understanding of this compound derivatives?
Level: Advanced
Methodological Answer:
Crystallographic analysis resolves conformational stability and intermolecular interactions:
- Software Tools :
- SHELX suite : SHELXL refines high-resolution data to model hydrogen bonding and torsional angles, critical for assessing sulfonate group geometry .
- WinGX/ORTEP : These tools generate graphical representations of crystal packing, revealing how methanesulfonate substituents influence lattice stability (e.g., π-π stacking in phenyl-substituted analogs) .
- Case Study : For (3-Phenyl-1,2-oxazol-5-yl)methanesulfonyl fluoride, SHELX refinement showed a planar oxazole ring with a dihedral angle of 8.2° between the sulfonyl group and the phenyl ring, indicating minimal steric strain .
What strategies are effective in analyzing structure-activity relationships (SAR) for this compound analogs?
Level: Advanced
Methodological Answer:
SAR studies focus on modifying substituents and correlating them with biological activity:
-
Functional Group Variations :
Substituent Modification Observed Activity 5-Methyl substitution Enhanced enzyme inhibition (IC = 21.85 µM against acetylcholinesterase) Nitro group addition Increased antibacterial potency compared to non-nitrated analogs Phenyl vs. thiophene Phenyl derivatives show better pharmacokinetic profiles due to lipophilic interactions . -
Methodology :
- Docking Simulations : Molecular docking with enzymes (e.g., AChE) identifies key interactions between the sulfonate group and catalytic residues .
- In Vitro Assays : Dose-response curves and kinetic studies quantify inhibition constants () .
What methodological approaches are used to study hydrogen bonding interactions in this compound crystals?
Level: Advanced
Methodological Answer:
Hydrogen bonding patterns are analyzed via:
- Graph Set Analysis : A systematic approach categorizes interactions (e.g., ) using Etter’s formalism. For example, sulfonyl oxygen often acts as an acceptor () in C–H···O interactions .
- Experimental Techniques :
- Case Study : In (5-Phenyl-1,2-oxazol-3-yl)methyl furan-2-carboxylate, H-bonding between the oxazole nitrogen and furan oxygen stabilizes a twisted conformation, reducing molecular symmetry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
